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Compound of Interest

Compound Name: Antibacterial agent 262

Cat. No.: B15566306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-targeted kinase inhibitor Dasatinib

with other alternatives, focusing on its cross-reactivity profile. The information presented is

supported by experimental data to aid in the critical evaluation of this compound for therapeutic

and research applications.

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily developed for

the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action involves the inhibition

of the BCR-ABL fusion protein and SRC family kinases.[2] However, a hallmark of Dasatinib is

its broad kinase inhibition profile, which contributes to both its therapeutic efficacy and its off-

target effects.[1][3] Understanding this cross-reactivity is paramount for predicting its biological

activity, potential toxicities, and opportunities for drug repurposing.

Data Presentation: Kinase Selectivity Profiles
The selectivity of Dasatinib and its alternatives has been extensively characterized through

various kinome-wide screening assays. The following tables summarize the inhibitory activity

(IC50 or Kd values) of Dasatinib and, for comparison, the first-generation inhibitor Imatinib,

against a panel of on-target and off-target kinases. Lower values indicate higher potency.

Table 1: On-Target Kinase Inhibition Profile
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Kinase Dasatinib (nM) Imatinib (nM)

ABL1 <1 25-600

SRC 0.5 - 1.1 >10,000

LCK 1 - 10 >10,000

YES1 <1 >10,000

FYN <1 >10,000

Data compiled from multiple sources.[1][4][5]

Table 2: Off-Target Kinase Inhibition Profile of Dasatinib

Kinase Family Representative Kinase Dasatinib IC50/Kd (nM)

Receptor Tyrosine Kinases c-KIT 1 - 20

PDGFRβ 1 - 20

EPHA2 1 - 20

DDR1 1 - 50

EGFR 10 - 100

Non-Receptor Tyrosine

Kinases
BTK 1 - 10

TEC 1 - 20

FAK 0.2 - 30

Serine/Threonine Kinases p38α (MAPK14) 10 - 100

LIMK1 ~950

This table presents a selection of key off-targets and their approximate inhibitory

concentrations by Dasatinib. Values are compiled from various kinome screening studies and

may vary depending on the assay format.[3][5][6][7][8]
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Experimental Protocols
A thorough understanding of a kinase inhibitor's selectivity profile relies on robust and well-

defined experimental methodologies. Below are detailed protocols for key in vitro assays used

to determine kinase inhibition.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase
Assay
This luminescence-based assay measures the amount of ADP produced during a kinase

reaction, providing a functional measure of kinase inhibition.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

Dasatinib stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

ATP solution (at or near the Km for each kinase)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Dasatinib in DMSO.

Further dilute these into the kinase reaction buffer.

Kinase Reaction:

In a 384-well plate, add 2.5 µL of the diluted Dasatinib or DMSO (vehicle control).
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Add 2.5 µL of a solution containing the kinase and its specific substrate.

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 5 µL of the ATP solution.

Incubate for 60 minutes at 30°C.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining

ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate

a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of kinase activity inhibition for each Dasatinib concentration

relative to the DMSO control.

Determine the IC50 value for each kinase by fitting the data to a sigmoidal dose-response

curve using appropriate software.

Cell-Based Phosphorylation Assay: Western Blot
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream

substrate of a target kinase within a cellular context.

Materials:

Cell line expressing the target kinase (e.g., K562 for BCR-ABL)

Dasatinib

Cell lysis buffer
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Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various

concentrations of Dasatinib for a specified time (e.g., 1-2 hours).

Cell Lysis: Wash the cells with cold PBS and lyse them with cell lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and incubate with the primary antibody against the phosphorylated

substrate.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Analysis: Densitometry can be used to quantify the band intensities and determine the extent

of phosphorylation inhibition. The membrane can be stripped and re-probed for the total

substrate protein as a loading control.

Mandatory Visualization
Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by Dasatinib.
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Caption: Dasatinib's primary and key off-target signaling pathway inhibition.

Experimental Workflow
The diagram below outlines a typical workflow for kinase inhibitor cross-reactivity profiling.
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Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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